Mechanism: Dual D2/Kappa-Opioid Activity
RU 24213 is a selective D2 receptor agonist, but binding studies have revealed it also possesses a significant and unique affinity for the kappa-opioid receptor, where it acts as an antagonist. This dual mechanism is absent in other standard D2 agonists like quinpirole or bromocriptine [1]. This functional duality was confirmed in functional assays where its kappa-antagonist activity was demonstrated using the field-stimulated rabbit vas deferens model [1].
| Evidence Dimension | Secondary pharmacological target engagement |
|---|---|
| Target Compound Data | Binds to kappa-opioid receptors and functions as an antagonist. |
| Comparator Or Baseline | Quinpirole (LY 171555) and bromocriptine: No significant affinity for kappa-opioid receptors reported. |
| Quantified Difference | Qualitative difference in binding profile; antagonist activity confirmed in functional assays (rabbit vas deferens). |
| Conditions | Radioligand binding assays using brain tissue and in vitro functional assays. |
Why This Matters
For researchers studying the interaction between dopamine and opioid systems, RU 24213 provides a single-molecule tool with a defined dual mechanism, avoiding the confounding variable of using a mixture of two separate compounds.
- [1] Fortin, M., Degryse, M., Petit, F., & Hunt, P. F. (1991). The dopamine D2 agonists RU 24213 and RU 24926 are also kappa-opioid receptor antagonists. Neuropharmacology, 30(4), 409–412. DOI: 10.1016/0028-3908(91)90068-m. View Source
